2(3H)-Benzoxazolone, 5-methoxy-
Overview
Description
“2(3H)-Benzoxazolone, 5-methoxy-” is a chemical compound with the molecular formula C8H7NO2S . It’s also known as “5-methoxybenzoxazole-2-thiol” and has a ChemSpider ID of 2052816 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-methoxy-2-mercapto benzimidazole derivatives were synthesized through N, and S-alkylation of the parent nucleus . Another study reported the synthesis of 4- (4-methoxyphenethyl) -5- (p-tolyl) -2,4-dihydro-3H-1,2,4-triazol-3-one crystal using the XRD method .Molecular Structure Analysis
The molecular structure of “2(3H)-Benzoxazolone, 5-methoxy-” can be analyzed using techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT). These techniques allow for the determination of geometric parameters and the comparison of theoretical and experimental results .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 2 (5H)-Furanone and 5-hydroxy-2 (5H)-furanone have been found to undergo a number of reactions including nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes .Physical and Chemical Properties Analysis
The physical and chemical properties of “2(3H)-Benzoxazolone, 5-methoxy-” can be determined using various analytical techniques. For instance, its molecular formula is C8H7NO2S and it has an average mass of 181.212 Da and a monoisotopic mass of 181.019745 Da .Scientific Research Applications
Privileged Scaffold in Pharmacological Probes
2(3H)-Benzoxazolone, including its 5-methoxy derivative, is recognized as a "privileged scaffold" in medicinal chemistry. It has the ability to mimic phenol or catechol in a metabolically stable template, which has broad therapeutic applications. These range from analgesic, anti-inflammatory compounds to antipsychotic, neuroprotective, and anticonvulsant compounds. This heterocycle has shown high affinity for various receptors, including dopaminergic, serotoninergic, and sigma receptors, highlighting its versatility in drug design (Poupaert et al., 2005).
Synthesis and Structural Studies
Improved methods for synthesizing 6-Methoxy-2(3H)-benzoxazolone have been developed. These methods include the use of hydrazine as a reductive reagent, offering convenient reaction conditions and reduced production costs, leading to pure product acquisition. This progress in synthesis techniques is crucial for the compound's broader application in scientific research and pharmaceutical development (Ju Xiu-lian, 2011).
Anticancer Properties
Molecular docking studies of 3-substituted-2(3H)-benzoxazolone derivatives against the caspase-3 enzyme indicate strong anticancer action on several cancer cell lines. Understanding the binding modes and interactions of these compounds with caspase-3 can inform the design of new therapeutic compounds with anticancer properties (Emine Erdag, 2022).
Safety and Hazards
Future Directions
The future directions for the study of “2(3H)-Benzoxazolone, 5-methoxy-” could involve further exploration of its synthesis, chemical reactions, and biological activities. The high reactivity of similar compounds like hydrofuranones makes it possible to synthesize promising reagents for organic synthesis, including the production of biologically active substances .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 5-methoxytryptamine, have been shown to act as full agonists at the 5-ht1, 5-ht2, 5-ht4, 5-ht6, and 5-ht7 receptors .
Mode of Action
Similar compounds like 5-methoxytryptamine interact with their targets (5-ht receptors) and cause changes in neurotransmission .
Biochemical Pathways
Compounds like 5-methoxytryptamine, which are closely related, are known to be biosynthesized via the deacetylation of melatonin in the pineal gland .
Result of Action
Similar compounds have been shown to exhibit neuroprotective properties .
Properties
IUPAC Name |
5-methoxy-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)9-8(10)12-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHKYWNQMSMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193929 | |
Record name | 2-Benzoxazolinone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-63-1 | |
Record name | 5-(Methyloxy)-1,3-benzoxazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40925-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxybenzoxazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040925631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzoxazolone, 5-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoxazolinone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXYBENZOXAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E34KUF6QEO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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